BenchChemオンラインストアへようこそ!

trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

H3 receptor agonism stereochemistry-activity relationship chiral building block

trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (CAS 1877308-30-9) is a chiral N-Boc-protected pyrrolidine derivative bearing a trans-configured 3-hydroxymethyl and 4-methyl substituent with defined (3R,4R) absolute stereochemistry. It belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry for the construction of conformationally constrained bioactive molecules, including proteolysis-targeting chimeras (PROTACs) and CNS-targeted agents.

Molecular Formula C11H21NO3
Molecular Weight 215.29
CAS No. 1877308-30-9
Cat. No. B3393114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
CAS1877308-30-9
Molecular FormulaC11H21NO3
Molecular Weight215.29
Structural Identifiers
SMILESCC1CN(CC1CO)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
InChIKeyQNVPXIMDUBAIPY-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (CAS 1877308-30-9): A Defined (3R,4R) Chiral Pyrrolidine Building Block


trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (CAS 1877308-30-9) is a chiral N-Boc-protected pyrrolidine derivative bearing a trans-configured 3-hydroxymethyl and 4-methyl substituent with defined (3R,4R) absolute stereochemistry . It belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry for the construction of conformationally constrained bioactive molecules, including proteolysis-targeting chimeras (PROTACs) and CNS-targeted agents . The compound is commercially available from multiple suppliers at >97% purity with full analytical documentation (NMR, HPLC, COA) .

Why Racemic or Diastereomeric trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate Analogs Cannot Replace the Defined (3R,4R) Enantiomer


Generic substitution of (3R,4R)-configured trans-tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate with its racemic trans mixture (CAS 1349715-96-3), the (3S,4S) enantiomer (CAS 1417789-75-3), or the cis diastereomer (CAS 2306252-67-3) introduces uncontrolled stereochemical variables that directly undermine target-binding reproducibility and asymmetric synthetic efficiency. The (3R,4R) absolute configuration is pharmacophorically essential, as demonstrated by the clinical-stage H3 agonist Sch 50971—a (3R,4R)-4-methylpyrrolidine derivative—which exhibits a Ki of 2.3 nM for H3 versus >10,000 nM for off-target H1 receptors, proving that identical connectivity with incorrect stereochemistry yields orders-of-magnitude potency loss [1]. For procurement, only the single-enantiomer (3R,4R) compound ensures batch-to-batch stereochemical fidelity required for structure-activity relationship (SAR) studies and scalable PROTAC linker synthesis.

Head-to-Head Quantitative Evidence: trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (3R,4R) vs. Closest Analogs


Stereochemical Configuration: (3R,4R) Enantiomer vs. Racemic trans Mixture – Receptor Binding Potency Inference

The (3R,4R) absolute configuration is critical for target binding. In the structurally analogous H3 agonist Sch 50971—a (3R,4R)-4-methylpyrrolidine derivative—the defined (3R,4R) enantiomer achieves Ki (H3)=2.3 nM, while the racemate would, at best, exhibit 50% reduced molar potency due to the presence of the inactive enantiomer [1]. The target compound (CAS 1877308-30-9) is supplied as the single (3R,4R) enantiomer (≥97% purity), eliminating the potency dilution inherent to the racemic trans mixture (CAS 1349715-96-3, typically 95% purity) .

H3 receptor agonism stereochemistry-activity relationship chiral building block

Enantiomeric Availability: (3R,4R) vs. (3S,4S) Enantiomer – Commercial Supply and Pack Size Comparison

The (3R,4R) enantiomer (CAS 1877308-30-9) is commercially stocked in multi-gram quantities (100 mg to 10 g) with immediate availability from Leyan . In contrast, the (3S,4S) enantiomer (CAS 1417789-75-3) is only available up to 500 mg from the same supplier; quantities ≥1 g require inquiry, indicating limited production scale . The (3R,4R) enantiomer thus offers superior procurement scalability for medicinal chemistry programs requiring gram-scale intermediate supply.

chiral procurement enantiomeric excess supply chain reliability

Purity Specification: (3R,4R) Enantiomer vs. Racemic trans Mixture – Impact on Downstream Synthetic Yield

The (3R,4R) enantiomer is routinely supplied at ≥97–98% purity across multiple vendors (Aceschem NLT 98%, Leyan 98%, AKSci 97%) . The racemic trans mixture (CAS 1349715-96-3) is commonly offered at 95% purity . For a synthetic intermediate intended for multi-step sequences, a 3% absolute purity difference—corresponding to a 37.5% reduction in impurity burden (from 5% to 3% total impurities)—directly improves coupling efficiency, simplifies chromatographic purification, and increases overall isolated yield of downstream products.

chemical purity synthetic intermediate yield optimization

Storage Stability: (3R,4R) Enantiomer Refrigerated vs. Room-Temperature-Specified Cis Analog

The (3R,4R) enantiomer is recommended for storage at 2–8°C by ChemicalBook and other suppliers, suggesting a stability profile requiring refrigerated conditions to minimize degradation . In contrast, the cis diastereomer (CAS 2306252-67-3) is specified for long-term storage at room temperature in a cool, dry place by AKSci, implying inherently greater thermal stability . This differential storage requirement reflects distinct physicochemical stability between the trans-(3R,4R) and cis-(3S,4R) diastereomers and should guide procurement logistics and inventory management.

chemical stability storage condition shelf-life

PROTAC Linker Geometry: trans-3-Hydroxymethyl vs. cis-3-Hydroxymethyl or 2-Hydroxymethyl Regioisomers

The trans-3-hydroxymethyl substitution on the 4-methylpyrrolidine scaffold projects the hydroxyl functional handle in a defined vectorial orientation that is structurally pre-organized for linear PROTAC linker extension. The (3R,4R) configuration places the hydroxymethyl and methyl groups in a trans-diaxial-like arrangement, yielding a more extended molecular geometry compared to the cis diastereomer, which adopts a folded conformation . This geometric distinction directly impacts the achievable distance between the target-protein ligand and E3 ligase ligand in PROTAC design, where linker length and rigidity are critical parameters for ternary complex formation and ubiquitination efficiency [1].

PROTAC linker design exit vector geometry E3 ligase

High-Impact Application Scenarios for trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (CAS 1877308-30-9)


Stereospecific H3 Receptor Agonist/Antagonist Development

The defined (3R,4R) configuration is mandatory for H3 receptor ligand development, as demonstrated by Sch 50971 (Ki=2.3 nM for (3R,4R) enantiomer). Procurement of CAS 1877308-30-9 as the single enantiomer ensures that SAR studies are not confounded by the inactive (3S,4S) stereoisomer, accelerating hit-to-lead optimization timelines [1].

PROTAC Linker Synthesis Requiring Defined Exit Vector Geometry

The trans-3-hydroxymethyl substituent provides a linear exit vector for PROTAC linker attachment, enabling predictable ternary complex geometry between target protein and E3 ligase. The ≥98% purity of the (3R,4R) enantiomer minimizes side reactions during linker conjugation, improving PROTAC candidate yield and purity [2].

Multi-Gram Scale-Up of Chiral Pyrrolidine Intermediates

With off-the-shelf availability up to 10 g from Leyan and 5-day lead times from Calpaclab, the (3R,4R) enantiomer supports medicinal chemistry programs progressing from milligram-scale SAR to gram-scale preclinical candidate synthesis without supply interruption [3].

Conformationally Constrained Proline Analog Synthesis

Following the methodology of Kilbile et al. (2023), the (3R,4R)-hydroxymethyl-4-methylpyrrolidine scaffold can be elaborated into diverse 4-alkyl-L-proline analogs for incorporation into peptide mimetics and constrained amino acid building blocks [2].

Quote Request

Request a Quote for trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.